2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

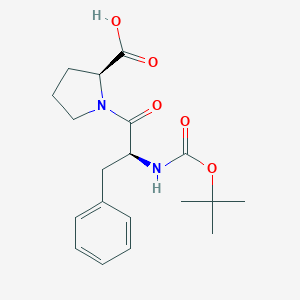

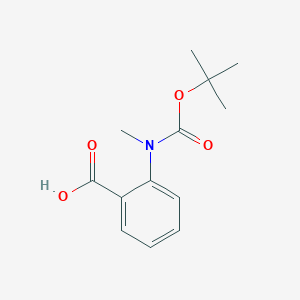

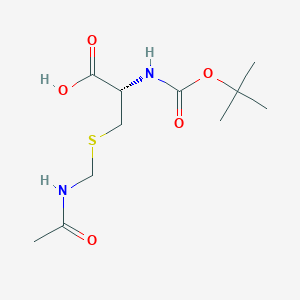

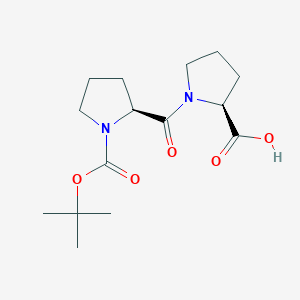

“2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is a chemical compound with the CAS Number: 141871-02-5 . It has a molecular weight of 251.28 and its linear formula is C13H17NO4 .

Molecular Structure Analysis

The molecular structure of “2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is represented by the linear formula C13H17NO4 . The SMILES string representation isCC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O . Physical And Chemical Properties Analysis

The physical form of “2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is solid . It should be stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 251.28 g/mol . Its XLogP3-AA value is 2.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications

Peptide Synthesis

The compound “2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid” is commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Ionic Liquids Formation

Boc-protected amino acids can be used to form ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for various applications, including chemical synthesis and electrochemistry .

Dipeptide Synthesis

The Boc group is also instrumental in dipeptide synthesis. It allows for the coupling of amino acids without racemization, which is crucial for creating specific peptide sequences with high purity .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, “boc-n-me-abz-oh” can be involved in the construction of complex organic molecules. Its benzoic acid moiety provides a good leaving group for further reactions, while the Boc-protected amine allows for selective transformations .

Chiral Resolution

The compound can be used in chiral resolution processes to produce optically pure substances. The Boc group’s steric bulk helps in the separation of enantiomers, which is vital in pharmaceutical applications where specific enantiomers are needed .

Material Science

In material science, Boc-protected amino acids can contribute to the development of polymers with specific properties. The introduction of amino acid moieties into polymer chains can result in materials with enhanced biocompatibility or novel functionalities .

Drug Development

“Boc-n-me-abz-oh” may be used in drug development as a building block for active pharmaceutical ingredients (APIs). Its protected amine group can serve as a handle for introducing various side chains, which can lead to the discovery of new drugs .

Catalysis

Lastly, Boc-protected amino acids are known to act as ligands or organocatalysts in catalytic reactions. They can influence reaction rates, selectivity, and outcomes due to their unique structural features .

Safety and Hazards

The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLICAHPTWWCII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373781 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | |

CAS RN |

141871-02-5 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141871-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)